molecular formula C17H19NO2 B11099550 Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate

Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate

Cat. No.: B11099550
M. Wt: 269.34 g/mol
InChI Key: RDICXOQIXVZXKW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in fields such as pharmacology and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methyl and 3-methylbut-2-en-1-yl groups. The carboxylate ester is then formed through esterification.

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substituent Introduction: The methyl and 3-methylbut-2-en-1-yl groups are introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acid catalysts such as aluminum chloride.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the quinoline with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and 3-methylbut-2-en-1-yl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products

    Oxidation: Products include quinoline-4-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its quinoline core, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbut-2-en-1-yl group can enhance lipophilicity and membrane permeability, potentially improving its pharmacokinetic profile.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

methyl 2-methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylate

InChI

InChI=1S/C17H19NO2/c1-11(2)9-10-13-12(3)18-15-8-6-5-7-14(15)16(13)17(19)20-4/h5-9H,10H2,1-4H3

InChI Key

RDICXOQIXVZXKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1CC=C(C)C)C(=O)OC

Origin of Product

United States

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